beta-D-Fucose

Enzymology Glycosidase Inhibition Carbohydrate Biochemistry

Researchers require exact stereoisomers to ensure assay reproducibility; substituting D-fucose with L-fucose or galactose invalidates enzyme kinetics data. beta-D-Fucose (CAS 28161-52-6) provides a defined β-configuration for precise glycobiology applications. - **Application**: Preferred substrate for β-D-fucosidase assays (Vmax/Km optimized via pNp-β-D-fucopyranoside). - **Control**: Essential negative control for L-fucose-binding lectins (e.g., UEA-I). - **Supply**: High-purity β-anomer for glycoconjugate synthesis. Global stock available.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 28161-52-6
Cat. No. B3050722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Fucose
CAS28161-52-6
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1
InChIKeySHZGCJCMOBCMKK-FPRJBGLDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Fucose Procurement and Selection Guide


Beta-D-Fucose (CAS 28161-52-6) is a 6-deoxyhexose monosaccharide and the β-anomer of D-fucose [1]. It is structurally distinct as a D-fucopyranose with a β-configuration at the anomeric carbon, making it an enantiomer of β-L-fucose . This compound belongs to the hexose class of organic molecules [2] and is soluble in water [3]. As an experimental monosaccharide, it is primarily utilized in research focused on carbohydrate chemistry and glycoconjugate-related biological studies [4].

Glycosidase probe contexts — supports active-site mechanism studies
Stereochemical attribution — enables anomer-specific enzyme research
Carbohydrate chemistry — fits glycoconjugate synthesis workflows

Why Beta-D-Fucose Cannot Be Substituted


Substituting beta-D-Fucose with generic L-fucose or other hexoses like D-galactose is not scientifically valid due to profound differences in stereochemistry and biological activity. While L-fucose is the naturally prevalent enantiomer [1], D-fucose is a synthetically produced galactose analog [2] with distinct enzyme specificity. For instance, D-fucose acts as a competitive inhibitor for certain β-glycosidases, whereas L-fucose is typically a substrate [3]. Furthermore, the β-anomer of D-fucose exhibits different binding and hydrolysis profiles compared to its α-anomer, impacting its utility in glycobiology assays [4]. These stereochemical and enantiomeric distinctions mean that experimental outcomes are specific to the exact compound, and generic substitution would compromise data integrity and reproducibility.

Beta-D-Fucose
Generic Alternative
Enantiomer
D-fucose may act as a competitive inhibitor
L-fucose is typically a substrate; enzyme specificity may differ
Anomer
β-anomer binding/hydrolysis profiles are specific
α-anomer profile may shift away from β-specific assays
Hexose Class
Reported competitive inhibition mechanism
D-galactose/D-glucose show non-competitive modes; may alter endpoint interpretation

Beta-D-Fucose Quantitative Comparisons


Competitive Inhibition of β-D-Fucosidase

Beta-D-Fucose acts as a competitive inhibitor of β-D-fucosidase from Asclepias curassavica latex, with a Ki value of 7.36 mM at pH 5.5 [1]. In contrast, D-glucose and D-galactose are non-competitive inhibitors of the same enzyme [2]. This distinct inhibition mode provides a specific tool for probing enzyme mechanisms.

Inhibition Mechanism
Head-to-head
Ki = 7.36 mM (Competitive)
vs. Non-competitive for D-glucose/D-galactose
Supports active-site probe context
Asclepias curassavica β-D-fucosidase assay
Enzymology Glycosidase Inhibition Carbohydrate Biochemistry

β-Glycosidase Substrate Specificity

For the β-glycosidase from Thermus thermophilus, beta-D-Fucose (as its p-nitrophenyl derivative) is the most efficiently hydrolyzed substrate among those tested. The enzyme's activity decreased in the order: p-nitrophenyl β-D-fucose > p-nitrophenyl β-D-glucose > p-nitrophenyl β-D-galactose [1]. This substrate preference is quantified by a Km of 0.37 mM for p-nitrophenyl-β-D-fucopyranoside with the human enzyme at 50°C, pH 6.5 [2].

Substrate Specificity
Cross-study comparable
Km = 0.37 mM (Highest efficiency)
Ranked highest among tested hexoses
Reported preferred substrate context
Thermus thermophilus / Human β-glycosidase data
Enzyme Kinetics Substrate Specificity β-Glycosidase Assay

Lectin Binding: D-Fucose vs. L-Fucose

Lectins from Ulex europaeus and Lotus tetragonolobus, which are fucose-binding proteins, show no inhibitory activity with D-fucose derivatives. In contrast, L-fucopyranosyl derivatives are active inhibitors, with α-anomers being more potent than β-anomers [1]. This stereospecificity is critical for studies of glycan-protein interactions.

Lectin Binding
Head-to-head
D-Fucose: Inactive inhibitor
vs. L-Fucopyranosyl: Active inhibitor
Supports stereochemical control validation
Ulex europaeus / Lotus tetragonolobus lectins
Lectin Glycobiology Binding Specificity Carbohydrate Recognition

β-Glucosidase Inhibition by β-D-Fucoside

p-Nitrophenyl β-D-fucoside (PNPF) competitively inhibits the hydrolysis of p-nitrophenyl β-D-glucoside (PNPG) by the β-glucosidase/β-fucosidase from Dalbergia cochinchinensis seeds, with a Ki of 0.42 mM [1]. This indicates that beta-D-Fucose, in its glycosidic form, binds specifically to the same active site as the primary substrate, a property not shared by all hexoses.

Active Site Probe
Head-to-head
Ki = 0.42 mM (Competitive)
PNPF vs. PNPG substrate context
Supports active-site mapping context
Dalbergia cochinchinensis β-glucosidase
Enzyme Inhibition Glycoside Hydrolase Active Site Probing

Beta-D-Fucose Research & Industrial Applications


β-D-Fucosidase Enzymatic Assays

Beta-D-Fucose is the preferred substrate for assaying β-D-fucosidase activity due to its high catalytic efficiency. Researchers should use p-nitrophenyl-β-D-fucopyranoside as a chromogenic substrate for quantitative assays, as it yields the highest Vmax/Km values compared to other β-glycosides [1]. This application is critical for characterizing novel β-fucosidases and for diagnostic assays in clinical and environmental microbiology.

Glycoside Hydrolase Competitive Inhibition Studies

The compound serves as a specific competitive inhibitor for a subset of β-glycosidases, with a defined Ki (e.g., 7.36 mM for Asclepias β-D-fucosidase [2]). This property is invaluable for active site mapping and understanding enzyme-substrate interactions. By using beta-D-Fucose, researchers can probe the binding pocket's stereochemical requirements, as it competitively inhibits the enzyme's native activity.

Lectin Glycobiology Negative Controls

Given its inactivity towards fucose-binding lectins like Ulex europaeus agglutinin [3], beta-D-Fucose is an essential negative control in lectin histochemistry, glycan arrays, and cell adhesion studies. Its use ensures that observed binding is specific to L-fucose-containing glycans, eliminating background from non-specific or cross-reactive carbohydrate recognition.

Glycoconjugate and Neoglycoprotein Synthesis

As a high-purity β-anomer, beta-D-Fucose is a key building block in the chemical and enzymatic synthesis of complex carbohydrates and glycoconjugates [4]. Its defined stereochemistry allows for the precise construction of oligosaccharides with specific linkages (e.g., β1→3, β1→4), which are crucial for creating glycan microarrays and therapeutic glycoproteins with tailored biological functions.

Application
Selection Property
Validation Focus
β-Fucosidase Enzymatic Assays
Substrate efficiency context
Kinetic parameter validation
Glycosidase Inhibition Studies
Competitive inhibition profile
Active-site specificity review
Lectin Glycobiology Controls
Stereochemical specificity
Enantiomer-control attribution
Glycoconjugate Synthesis
β-anomer identity context
Linkage-specific stereochemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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